1-Bromo-4-fluoro-2-methyl-3-nitrobenzene
Overview
Description
1-Bromo-4-fluoro-2-methyl-3-nitrobenzene is an aromatic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, methyl, and nitro groups
Preparation Methods
The synthesis of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene typically involves multiple steps, each introducing a specific substituent to the benzene ring. The general synthetic route includes:
Bromination: Introduction of the bromine atom using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Fluorination: Introduction of the fluorine atom using a fluorinating agent like fluorine gas (F2) or a fluorinating reagent.
Methylation: Introduction of the methyl group via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and aluminum chloride (AlCl3) as a catalyst.
Nitration: Introduction of the nitro group using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
These steps are carried out under controlled conditions to ensure the desired substitution pattern on the benzene ring .
Chemical Reactions Analysis
1-Bromo-4-fluoro-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions where an electrophile replaces one of the substituents on the aromatic ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions for these reactions include acidic or basic environments, catalysts, and specific temperatures to drive the reactions to completion .
Scientific Research Applications
1-Bromo-4-fluoro-2-methyl-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific biological pathways.
Material Science: It is used in the synthesis of materials with specific electronic or optical properties.
Its unique substitution pattern makes it a valuable building block in the synthesis of various compounds with potential therapeutic and industrial applications .
Mechanism of Action
The mechanism of action of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene in chemical reactions involves the interaction of its substituents with reagents. For example, in electrophilic aromatic substitution, the electron-withdrawing nitro group deactivates the benzene ring towards further substitution, while the bromine and fluorine atoms direct incoming electrophiles to specific positions on the ring. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents .
Comparison with Similar Compounds
1-Bromo-4-fluoro-2-methyl-3-nitrobenzene can be compared with other similar compounds such as:
1-Bromo-4-fluoro-3-methyl-2-nitrobenzene: Similar structure but different substitution pattern.
4-Bromo-1-fluoro-2-nitrobenzene: Lacks the methyl group.
2-Bromo-1-fluoro-4-nitrobenzene: Different positions of substituents.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications .
Properties
IUPAC Name |
1-bromo-4-fluoro-2-methyl-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBRJIYOSLKVFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729372 | |
Record name | 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70729372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227210-35-6 | |
Record name | 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70729372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-fluoro-2-methyl-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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